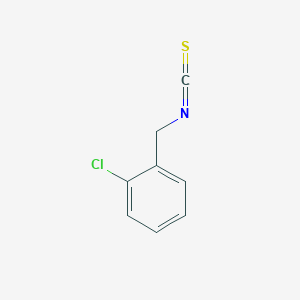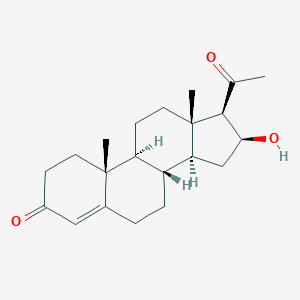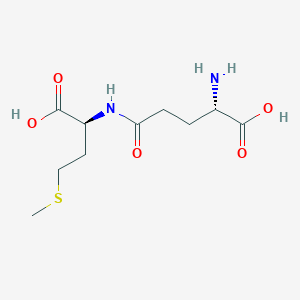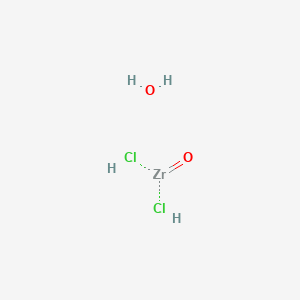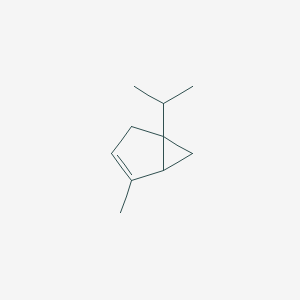
alpha-Thujene
Overview
Description
(+)-alpha-thujene is an alpha-thujene. It is an enantiomer of a (-)-alpha-thujene.
(+)-alpha-Thujene is a natural product found in Salvia officinalis, Citrus reticulata, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).
Mechanism of Action
Alpha-Thujene, also known as Origanene or 3-Thujene, is a natural organic compound classified as a monoterpene . It is found in the essential oils of a variety of plants and contributes pungency to the flavor of some herbs .
Mode of Action
Preliminary research suggests that it may have potential therapeutic benefits, such as anti-inflammatory, antioxidant, and antimicrobial properties .
Biochemical Pathways
This compound is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 2 and 5 by methyl and isopropyl groups, respectively
Result of Action
Its potential therapeutic benefits suggest that it may have a positive impact on cellular health and function .
Biochemical Analysis
Biochemical Properties
ALPHA-THUJENE is a volatile monoterpene ketone of plant origin . It is produced by several plants that are frequently used for flavoring foods and beverages . The best-known neurotoxic effects are connected to the GABA-gated chloride channel, where this compound is a modulator roughly two to three times as potent as the β isomer .
Cellular Effects
Based primarily on in vitro experiments, genotoxicity and carcinogenic properties of this compound have been detected in parallel with antimutagenic and immune-modulatory effects . Some of the controversial effects seem to be strongly dose-dependent . Data on antidiabetic and antimicrobial activities of this compound may show new ways to use them .
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level through its interactions with the GABA-gated chloride channel . It acts as a modulator of this channel, influencing the flow of chloride ions across the cell membrane .
Properties
CAS No. |
2867-05-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
KQAZVFVOEIRWHN-UWVGGRQHSA-N |
SMILES |
CC1=CCC2(C1C2)C(C)C |
Isomeric SMILES |
CC1=CC[C@@]2([C@H]1C2)C(C)C |
Canonical SMILES |
CC1=CCC2(C1C2)C(C)C |
Key on ui other cas no. |
2867-05-2 3917-48-4 |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
3-Thujene; 2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene; (±)-α-Thujene; 2-Methyl-5-isopropylbicyclo[3.1.0]-2-hexene; Origanene; 2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene_x000B_ |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: α-Thujene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
A: Yes, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) have been employed to characterize α-Thujene. [, ]
A: α-Thujene is a volatile constituent found in the essential oils of various plants, including tea tree (Melaleuca alternifolia), Ferulago angulate, Juniperus scopulorum, Nigella sativa, Amomum subulatum, Feronia limonia, and Origanum vulgare. [, , , , , , ]
A: Common methods include steam distillation, hydrodistillation, and solvent extraction techniques like solid-phase microextraction (SPME). [, , , , , ] The choice of method can influence the yield and composition of the extracted essential oil. [, ]
A: Yes, environmental factors can impact the production of volatile compounds in plants. A study on Copaifera langsdorffii revealed variations in the essential oil composition, including α-Thujene content, between dry and wet seasons. [] Similarly, altitude was found to affect the eco-phytochemical parameters of Ziziphora clinopodioides, including α-Thujene levels. []
A: Processing techniques can impact volatile compound profiles. Analysis of nine-processed tangerine peel (Jiuzhi Chenpi) using GC-IMS showed a reduction in several terpenes, including α-Thujene, during later stages of processing. []
A: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common technique for identifying and quantifying α-Thujene in essential oils. [, , , , , , , ] Solid Phase Microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

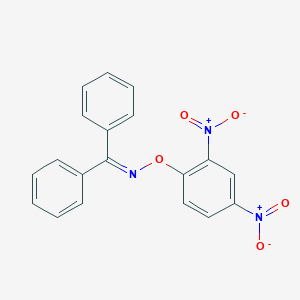
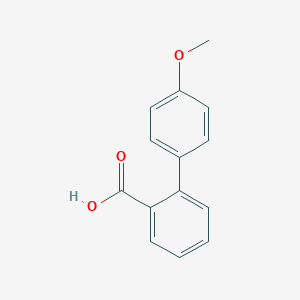
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
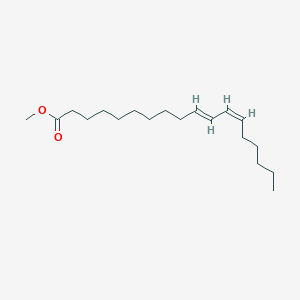


![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
